3-((3-Bromothiophen-2-yl)methyl)azetidine
CAS No.:
Cat. No.: VC18231555
Molecular Formula: C8H10BrNS
Molecular Weight: 232.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNS |
|---|---|
| Molecular Weight | 232.14 g/mol |
| IUPAC Name | 3-[(3-bromothiophen-2-yl)methyl]azetidine |
| Standard InChI | InChI=1S/C8H10BrNS/c9-7-1-2-11-8(7)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |
| Standard InChI Key | DHIBNJYGFQBZMM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)CC2=C(C=CS2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a saturated azetidine ring (C₃H₇N) linked via a methylene bridge (–CH₂–) to a 3-bromothiophene group (C₄H₂BrS). The azetidine’s puckered conformation introduces ring strain (~25 kcal/mol), which enhances its reactivity toward ring-opening and functionalization . The bromine atom at the 3-position of the thiophene ring acts as an electron-withdrawing group, polarizing the aromatic system and enabling cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrN₂S |
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | 3-[(3-Bromothiophen-2-yl)methyl]azetidine |
| Hybridization | sp³ (azetidine), sp² (thiophene) |
| Key Functional Groups | Azetidine, bromothiophene, methylene bridge |
Synthesis Strategies
Azetidine Ring Formation
Azetidines are typically synthesized via intramolecular cyclization or strain-release strategies. Source outlines a superbase-induced method using potassium tert-butoxide and butyllithium to generate azetidines from epoxides (General Procedure D). For example, reacting epichlorohydrin with secondary amines under kinetic control yields trialkyl amines, which can be further functionalized . Applying this protocol, a methylene-linked precursor could be cyclized to form the azetidine core.
Introducing the Bromothiophene Moiety
The bromothiophene group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Source demonstrates bromination of thiophene derivatives using N-bromosuccinimide (NBS), yielding 3-bromothiophene. Subsequent alkylation of the azetidine’s methyl group with 3-bromothiophen-2-ylmethanol (or a tosylate derivative) would install the desired substituent .
Optimization Challenges
Key challenges include avoiding dimerization of the strained azetidine and ensuring regioselectivity during thiophene functionalization. Density functional theory (DFT) calculations, as employed in Source , could predict favorable reaction pathways and transition states to guide experimental design.
Reactivity and Functionalization
Ring-Opening Reactions
The azetidine ring undergoes acid-catalyzed ring-opening to form linear amines. For instance, treatment with HCl generates a γ-amino alcohol, which can be oxidized to lactams or reduced to pyrrolidines . The bromothiophene group remains inert under these conditions, allowing selective modification of the azetidine.
Cross-Coupling at the Bromine Site
The C–Br bond in the thiophene ring participates in palladium-catalyzed couplings. Source highlights palladium-mediated C–H arylation of azetidines, suggesting that the bromine could be replaced with aryl or heteroaryl groups via Buchwald-Hartwig amination or Ullmann coupling.
Electrophilic Substitution on Thiophene
The electron-deficient thiophene undergoes electrophilic substitution at the 5-position. Nitration or sulfonation reactions would introduce additional functional groups, enhancing the compound’s utility in polymer chemistry .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The azetidine protons resonate as multiplet signals between δ 2.5–3.5 ppm due to ring strain. The methylene bridge (–CH₂–) appears as a singlet near δ 3.8 ppm, while thiophene protons show distinct coupling patterns at δ 6.5–7.2 ppm .
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¹³C NMR: The azetidine carbons resonate at δ 40–60 ppm, with the quaternary nitrogen-bearing carbon at δ 55–65 ppm. Thiophene carbons appear at δ 110–140 ppm, with the bromine-bearing carbon deshielded to δ 125–130 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 245.14 (M+H⁺). Fragmentation patterns include loss of HBr (Δ m/z 80) and cleavage of the methylene bridge .
Applications in Research and Industry
Medicinal Chemistry
Azetidines serve as bioisosteres for piperidines and pyrrolidines, improving metabolic stability. The bromothiophene group enables late-stage diversification via cross-coupling, facilitating the synthesis of kinase inhibitors or GPCR modulators .
Materials Science
Thiophene derivatives are pivotal in organic electronics. Incorporating this compound into conjugated polymers could enhance charge transport in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
Catalysis
Chiral azetidines act as ligands in asymmetric catalysis. Functionalizing the nitrogen atom with phosphine or amine groups could yield novel catalysts for enantioselective hydrogenation .
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